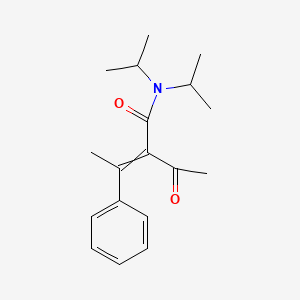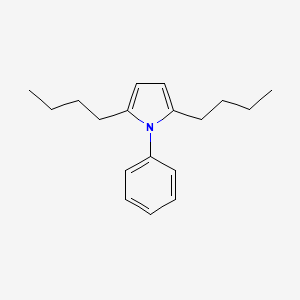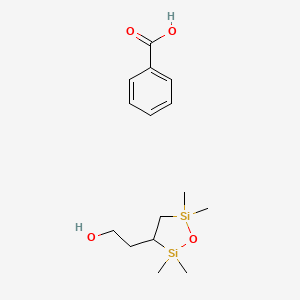
Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol is a unique organic compound that combines the structural features of benzoic acid and a siloxane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol typically involves the reaction of benzoic acid with 2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal or industrial applications.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid derivatives: Compounds with similar benzoic acid structures but different functional groups.
Siloxane derivatives: Compounds with similar siloxane structures but different organic groups.
Uniqueness: Benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol is unique due to its combination of benzoic acid and siloxane features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both aromatic and siloxane characteristics are desired.
Eigenschaften
CAS-Nummer |
824393-88-6 |
|---|---|
Molekularformel |
C15H26O4Si2 |
Molekulargewicht |
326.53 g/mol |
IUPAC-Name |
benzoic acid;2-(2,2,5,5-tetramethyl-1,2,5-oxadisilolan-3-yl)ethanol |
InChI |
InChI=1S/C8H20O2Si2.C7H6O2/c1-11(2)7-8(5-6-9)12(3,4)10-11;8-7(9)6-4-2-1-3-5-6/h8-9H,5-7H2,1-4H3;1-5H,(H,8,9) |
InChI-Schlüssel |
SFLJIXPQEQESPR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC([Si](O1)(C)C)CCO)C.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


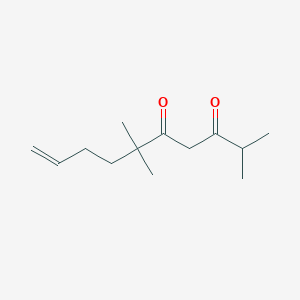
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)


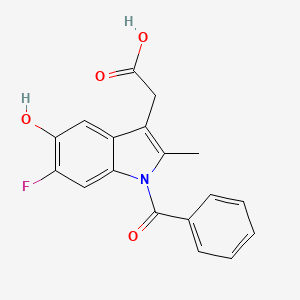
![4-[(2-Methylpropanamido)oxy]-N-(2-methylpropyl)butanamide](/img/structure/B14230925.png)
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
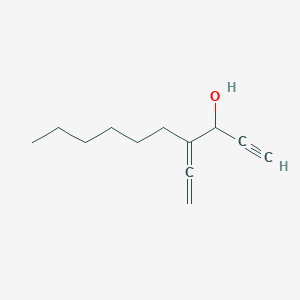
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
